4-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline
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Overview
Description
N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under specific reaction conditions. One common method involves the use of a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux to achieve a yield of 45-60% . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with higher yields and purity.
Chemical Reactions Analysis
N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: Benzoxazole derivatives are used in the development of optical brighteners and fluorescent dyes.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules and materials.
Mechanism of Action
The mechanism of action of N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets and pathways. The compound’s benzoxazole ring structure allows it to bind to various receptors and enzymes, leading to its biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE can be compared with other benzoxazole derivatives such as:
Benzoxazole: A simpler compound with similar aromatic properties but lacking the additional functional groups.
Benzimidazole: An analog with a nitrogen atom replacing the oxygen in the benzoxazole ring, leading to different biological activities.
Benzothiazole: An analog with a sulfur atom replacing the oxygen in the benzoxazole ring, also resulting in distinct biological properties. The uniqueness of N-[4-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E)-1-(3-NITROPHENYL)METHYLIDENE]AMINE lies in its specific functional groups, which confer unique biological activities and applications.
Properties
Molecular Formula |
C21H15N3O3 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C21H15N3O3/c1-14-5-10-20-19(11-14)23-21(27-20)16-6-8-17(9-7-16)22-13-15-3-2-4-18(12-15)24(25)26/h2-13H,1H3 |
InChI Key |
VXIHVRQCXPENBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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